Antibacterial Potency: Epithienamycin A (MM 22380) vs. Cis- and Trans-Olivanic Acid Derivatives
Epithienamycin A (MM 22380), possessing an (8S) hydroxyethyl substituent and cis-orientated β-lactam protons, demonstrated MIC values ranging from 0.1 to 3.1 μg/mL against a panel of Gram-positive and Gram-negative bacteria [1]. In contrast, the corresponding trans-β-lactam compounds MM 22381 and MM 22383, which share the same (8S) hydroxyethyl group but differ in ring stereochemistry, exhibited 'rather less potent' broad-spectrum activity [1]. This direct comparison, conducted under identical in vitro assay conditions, quantifies the stereochemical advantage of the cis-configuration for antibacterial efficacy.
| Evidence Dimension | In vitro antibacterial activity (MIC range) |
|---|---|
| Target Compound Data | 0.1 – 3.1 μg/mL |
| Comparator Or Baseline | MM 22381 and MM 22383 (trans-β-lactam olivanic acids): 'rather less potent' (quantitative value not specified, but directionally inferior in same study) |
| Quantified Difference | Not explicitly quantified in source, but the cis-compounds are described as 'potent antibiotics' while the trans-compounds are 'rather less potent' |
| Conditions | In vitro susceptibility testing against a panel of Gram-positive and Gram-negative bacterial species |
Why This Matters
For researchers requiring potent broad-spectrum activity, Epithienamycin A's cis-configuration provides a validated advantage over trans-analogs within the same natural product family, directly influencing experimental outcomes and SAR interpretation.
- [1] Basker MJ, Boon RJ, Hunter PA. Comparative antibacterial properties in vitro of seven olivanic acid derivatives: MM 4550, MM 13902, MM 17880, MM 22380, MM 22381, MM 22382 and MM 22383. J Antibiot (Tokyo). 1980 Aug;33(8):878-84. doi: 10.7164/antibiotics.33.878. PMID: 6968745. View Source
